molecular formula C17H15N3O2S B10867673 N-(4-methoxyphenyl)-2-(phthalazin-1-ylthio)acetamide

N-(4-methoxyphenyl)-2-(phthalazin-1-ylthio)acetamide

Cat. No.: B10867673
M. Wt: 325.4 g/mol
InChI Key: KGWGLCOFQYSYJE-UHFFFAOYSA-N
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Description

N~1~-(4-METHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group and a phthalazinylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-METHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate acylating agent to form the methoxyphenyl intermediate.

    Introduction of the Phthalazinylsulfanyl Group: The methoxyphenyl intermediate is then reacted with a phthalazinylsulfanyl reagent under suitable conditions to introduce the phthalazinylsulfanyl group.

    Formation of the Acetamide Backbone: The final step involves the reaction of the intermediate with an acetamide precursor to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of N1-(4-METHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-METHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(4-METHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-METHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE: can be compared with other acetamide derivatives that have similar structural features.

    Methoxyphenyl Acetamides: Compounds with a methoxyphenyl group attached to an acetamide backbone.

    Phthalazinylsulfanyl Compounds: Compounds containing the phthalazinylsulfanyl group.

Uniqueness

The uniqueness of N1-(4-METHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide

InChI

InChI=1S/C17H15N3O2S/c1-22-14-8-6-13(7-9-14)19-16(21)11-23-17-15-5-3-2-4-12(15)10-18-20-17/h2-10H,11H2,1H3,(H,19,21)

InChI Key

KGWGLCOFQYSYJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=CC3=CC=CC=C32

solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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